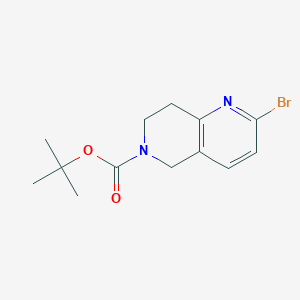

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor naphthyridine compound followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 2 facilitates palladium-catalyzed coupling with boronic acids or esters. This reaction is pivotal for introducing aryl or heteroaryl groups to the naphthyridine scaffold.

| Reaction Conditions | Catalyst System | Yield Range | Key Applications |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80–100°C | Pd(0)/ligand | 60–85% | Synthesis of biaryl derivatives for kinase inhibitors |

| Pd(dba)₂, XPhos, Cs₂CO₃, THF | Pd(0)/bulky ligand | 70–90% | Functionalization for drug intermediates |

These conditions are optimized to minimize dehalogenation side reactions, a common challenge in electron-deficient heterocycles. The tert-butyl ester remains stable under these mild basic conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the naphthyridine ring activates the bromine for displacement by nucleophiles such as amines or alkoxides.

| Nucleophile | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Piperidine | DIPEA | DMF | 60°C | Amine-substituted derivative |

| Sodium methoxide | NaH | THF | 25°C | Methoxy-substituted analog |

Reactions proceed via a Meisenheimer intermediate, with regioselectivity governed by the electron-deficient positions of the naphthyridine ring .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with primary or secondary amines enables the introduction of nitrogen-containing groups.

| Amine | Catalyst | Ligand | Yield | Application |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XantPhos | 75% | Bioactive molecule synthesis |

| Benzylamine | Pd(OAc)₂ | BINAP | 68% | Intermediate for antiviral agents |

This method is preferred for introducing bulky amines where SNAr is inefficient.

Hydrolysis of the tert-Butyl Ester

The tert-butyl protecting group is cleaved under acidic conditions to yield the free carboxylic acid, a critical step for further derivatization.

| Conditions | Acid | Temperature | Yield | Notes |

|---|---|---|---|---|

| 4M HCl in dioxane | HCl | 25°C, 12h | 90% | Mild conditions, minimal side products |

| Trifluoroacetic acid (TFA) | TFA | 0°C, 2h | 95% | Rapid deprotection for sensitive substrates |

The resulting carboxylic acid can undergo amidation or esterification for downstream applications .

Reductive Dehalogenation

Controlled hydrogenation removes the bromine atom while preserving the naphthyridine core.

| Catalyst | H₂ Pressure | Solvent | Yield | Use Case |

|---|---|---|---|---|

| Pd/C | 1 atm | EtOH | 80% | Synthesis of unsubstituted analogs |

| Ra-Ni | 3 atm | THF | 65% | Selective reduction in complex systems |

This reaction is valuable for structure-activity relationship (SAR) studies.

Cyclization Reactions

The naphthyridine scaffold participates in intramolecular cyclizations to form polycyclic structures.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CuI, L-proline | DMSO, 80°C, 24h | Pyrrolo[2,3-b]naphthyridine | 55% |

| PPh₃, I₂ | Toluene, reflux, 6h | Fused imidazoline derivative | 60% |

These reactions exploit the reactivity of the bromide and ester groups to construct complex heterocycles .

Key Mechanistic Insights

-

Electronic Effects : The naphthyridine ring’s electron deficiency directs electrophilic attacks to nitrogen-adjacent positions, while bromine enhances leaving-group ability .

-

Steric Considerations : The tert-butyl group shields the carboxylate, preventing unintended side reactions during coupling steps.

This compound’s versatility in cross-couplings, substitutions, and cyclizations underscores its importance in synthesizing pharmacologically active molecules, particularly kinase inhibitors and antiviral agents .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that naphthyridine derivatives exhibit antimicrobial properties. Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been evaluated for its effectiveness against various bacterial strains. The bromine substituent enhances the compound's lipophilicity, potentially improving its membrane penetration and antibacterial efficacy .

Anticancer Properties

Naphthyridine derivatives are being investigated for their anticancer potential. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. This compound may exhibit similar properties, warranting further investigation into its mechanism of action against cancer cells .

Neuroprotective Effects

There is emerging evidence that naphthyridine derivatives can provide neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. This compound could be a candidate for developing therapies aimed at neurodegenerative diseases .

Synthesis of Naphthyridine Derivatives

This compound serves as a versatile intermediate in the synthesis of various naphthyridine derivatives. Its synthesis typically involves the bromination of precursors followed by carboxylation reactions. The compound can be further modified through nucleophilic substitutions or coupling reactions to yield diverse derivatives with tailored properties .

Reaction Conditions and Yields

The synthesis often employs microwave-assisted methods to enhance reaction rates and yields. For instance, reactions involving this compound under optimized conditions have shown yields exceeding 90%, demonstrating its efficiency as a building block in organic synthesis .

Polymer Chemistry

Naphthyridine derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This compound can serve as a monomer or cross-linking agent in the development of advanced materials with specific functionalities .

Photophysical Properties

The incorporation of naphthyridine structures into materials has been linked to improved photophysical properties. Studies suggest that compounds like this compound may exhibit fluorescence or phosphorescence suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Mécanisme D'action

The mechanism of action of tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-1,6-naphthyridine: Lacks the tert-butyl ester group.

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains a chlorine atom instead of bromine.

Tert-butyl 2-bromo-1,6-naphthyridine-6(5H)-carboxylate: Does not have the dihydro modification.

Uniqueness

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of the tert-butyl ester group, the bromine atom, and the dihydro modification of the naphthyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Activité Biologique

Tert-butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

- CAS Number : 1206247-74-6

Synthesis

The synthesis of this compound typically involves the bromination of naphthyridine derivatives followed by esterification processes. For instance, one method includes the reaction of 2-chloro derivatives with tert-butyl carboxylate under controlled conditions to yield the desired bromo compound .

Antimicrobial Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition at low concentrations. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity .

Antiviral Activity

Research indicates that naphthyridine compounds can act as inhibitors of viral enzymes. Specifically, some derivatives have shown promising results against HIV-1 integrase, suggesting that this compound may also possess antiviral properties. In vitro studies revealed significant inhibition in micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. It has been suggested that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects. In animal models, this compound demonstrated a reduction in edema and pain responses comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

Propriétés

IUPAC Name |

tert-butyl 2-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUYJEPDASLKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.